molecular formula C6H3ClF3NO3S B8258424 4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B8258424
M. Wt: 261.61 g/mol
InChI Key: WCXHGIXHSXHHIU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a specialized chemical intermediate designed for advanced research and development applications, particularly in the agrochemical and pharmaceutical sectors. This compound features a sulfonyl chloride group on the pyridine ring, which is highly reactive and serves as a crucial handle for the synthesis of sulfonamide derivatives . The simultaneous presence of the electron-withdrawing trifluoromethoxy group is known to significantly influence the molecule's physicochemical properties, potentially enhancing its metabolic stability, lipophilicity, and biomolecular affinity . These characteristics make it a valuable building block for constructing novel compounds with targeted biological activities. The primary research value of this reagent lies in its role as a precursor for the creation of sulfonamide-based compounds. Such derivatives are extensively explored in the discovery of new active ingredients. In agrochemistry, analogous trifluoromethylpyridine intermediates are key components in over 20 launched agrochemicals, including successful herbicides and fungicides . In pharmaceutical research, the incorporation of the trifluoromethoxy-pyridine scaffold is a recognized strategy in medicinal chemistry for optimizing lead compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-3-11-2-1-4(5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXHGIXHSXHHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride typically involves the introduction of the trifluoromethoxy group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-(trifluoromethoxy)pyridine with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that compounds with pyridine and sulfonyl chloride functionalities exhibit various biological activities, including:

  • Antibacterial Activity: Similar compounds have demonstrated the ability to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. Ongoing studies aim to elucidate the specific mechanisms by which this compound affects bacterial cells.
  • Antifungal Properties: The compound's unique structure allows it to interact with fungal pathogens, potentially leading to the development of new antifungal agents.

Agrochemicals

The compound's lipophilicity and reactivity make it a candidate for use in agrochemicals. It can be utilized in the synthesis of herbicides and pesticides, targeting specific biological pathways in plants or pests. The fluorinated moiety enhances stability and efficacy in agricultural applications.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Case Study 1: Antibacterial Activity
    A study demonstrated that derivatives of pyridine-3-sulfonyl chloride exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential pathway for drug development targeting resistant strains.
  • Case Study 2: Agrochemical Development
    Research on fluorinated pyridine derivatives highlighted their effectiveness as herbicides in controlling specific weed species, showcasing their role in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom of the sulfonyl chloride group, displacing the chloride ion.

Comparison with Similar Compounds

The following sections compare 4-(trifluoromethoxy)pyridine-3-sulfonyl chloride with structurally or functionally related sulfonyl chlorides, focusing on their chemical properties, applications, and performance in analytical workflows.

Structural Analogs
Compound Name Molecular Formula Substituents (Position) Key Applications Reference IDs
This compound C₆H₃ClF₃NO₃S -OCF₃ (4), -SO₂Cl (3) Estrogen derivatization, herbicides
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S -SO₂Cl (3) Estrogen derivatization, MS analysis
4-Chloropyridine-3-sulfonyl chloride C₅H₃Cl₂NO₂S -Cl (4), -SO₂Cl (3) Intermediate in chemical synthesis
Dansyl chloride C₁₂H₁₂ClNO₂S Dimethylaminonaphthalene-SO₂Cl Fluorescent labeling of amines
4-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ -OCF₃ (4), -COCl (1) Pharmaceutical intermediates

Key Observations :

  • Substituent Position : The 3-sulfonyl chloride group in pyridine derivatives enables regioselective reactions, critical for specificity in estrogen derivatization .
  • Chlorinated Analogs : 4-Chloropyridine-3-sulfonyl chloride lacks the electron-withdrawing -OCF₃ group, resulting in lower reactivity in certain applications .
Analytical Performance in Derivatization
Derivatization Reagent Limit of Detection (LOD) Key Advantages Limitations Reference IDs
This compound Not explicitly reported Enhanced specificity via fragment ions Requires optimization for sensitivity
Pyridine-3-sulfonyl chloride 10 pg/mL (E2) Diagnostic fragment ions in MS/MS Higher LOD vs. picolinoyl derivatives
Dansyl chloride ~1 pg/mL (E2) High fluorescence sensitivity Complex reaction conditions
Picolinoyl chloride 0.5 pg/mL (E2) Ultra-low LOD, ESI-SRM compatibility Limited to phenolic alcohols

Key Observations :

  • Sensitivity: Pyridine-3-sulfonyl chloride derivatives exhibit higher LODs (10 pg/mL for estradiol, E2) compared to picolinoyl derivatives (0.5 pg/mL) due to differences in ionization efficiency .
  • Specificity : Derivatives of pyridine-3-sulfonyl chloride generate estrogen-specific fragment ions (e.g., m/z 145 and 172), aiding in structural confirmation .
  • Reaction Conditions : Dansyl chloride requires harsher conditions (e.g., elevated temperatures), whereas pyridine-based reagents react under milder conditions .

Biological Activity

4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

This compound can be synthesized through various chemical reactions involving trifluoromethoxy and sulfonyl chloride groups. The synthesis typically involves:

  • Starting Materials : Pyridine derivatives and trifluoromethoxy reagents.
  • Reagents : Use of bases such as triethylamine to facilitate the reaction.
  • Conditions : Controlled temperatures and inert atmospheres to avoid side reactions.

The general reaction scheme can be summarized as follows:

Pyridine Derivative+Trifluoromethoxy ReagentBase4 Trifluoromethoxy pyridine 3 sulfonyl chloride\text{Pyridine Derivative}+\text{Trifluoromethoxy Reagent}\xrightarrow{\text{Base}}\text{4 Trifluoromethoxy pyridine 3 sulfonyl chloride}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, which can lead to:

  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Modulating receptor activity, potentially influencing signaling pathways.

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds containing the trifluoromethoxy group exhibited significant antimicrobial properties against various bacterial strains. Specifically, derivatives with sulfonyl groups showed enhanced activity against Xanthomonas oryzae at concentrations of 50 mg/L, achieving up to 32% inhibition compared to control groups .
  • Anticancer Potential : Research indicates that the incorporation of trifluoromethyl and sulfonyl groups enhances the anticancer properties of pyridine derivatives. For instance, certain derivatives demonstrated potent antiproliferative effects on cancer cell lines, suggesting a potential for development into therapeutic agents .

Data Table

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundActivity TypeTarget Organism/Cell LineInhibition (%) at 50 mg/L
This compoundAntimicrobialXanthomonas oryzae32%
Trifluoromethyl pyridine derivativeAnticancerVarious cancer cell linesUp to 64%
Sulfone-containing compoundAntimicrobialRalstonia solanacearum67%

Applications in Research and Industry

This compound has several applications:

  • Pharmaceutical Development : Used as an intermediate in synthesizing novel drug candidates targeting various diseases.
  • Agricultural Chemistry : Investigated for potential use in developing agrochemicals with enhanced efficacy against plant pathogens.
  • Biochemical Research : Employed in studies examining enzyme kinetics and receptor interactions.

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethoxy)pyridine-3-sulfonyl chloride, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves sulfonation of the pyridine ring followed by chlorination. One approach reacts 4-(trifluoromethoxy)pyridine with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride . Key parameters include:

  • Temperature Control : Excess heat may lead to decomposition or byproduct formation.
  • Solvent Choice : Anhydrous dichloromethane or dimethylformamide (DMF) is often used to stabilize reactive intermediates .
  • Stoichiometry : A 2:1 molar ratio of chlorosulfonic acid to pyridine derivative ensures complete sulfonation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store in a dry, sealed container under inert gas (e.g., argon) to prevent hydrolysis. Moisture exposure leads to decomposition into corrosive sulfonic acids .
  • Ventilation : Use a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Direct skin contact may cause burns due to its reactivity as a sulfonyl chloride .

Advanced Research Questions

Q. How can researchers optimize the derivatization efficiency of this compound in LC-MS-based analyses of biomolecules?

Methodological Answer: Derivatization efficiency depends on:

  • Reaction pH : Perform reactions in slightly alkaline conditions (pH 8–9) to enhance nucleophilic attack by target functional groups (e.g., amines, hydroxyls) .
  • Temperature and Time : Heat at 60°C for 30–60 minutes to accelerate reaction kinetics without degrading the reagent .
  • Quenching : Add excess ammonium bicarbonate to terminate reactions and neutralize unreacted sulfonyl chloride .
    Comparison with Alternatives : Pyridine-3-sulfonyl derivatives generate analyte-specific fragment ions in MS/MS, unlike dansyl chloride, which produces dominant reagent-derived ions .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis :
    • HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradients to separate the sulfonyl chloride from hydrolysis byproducts (retention time ~4–5 minutes) .
    • NMR Spectroscopy : Monitor the disappearance of the sulfonic acid proton (δ 2.5–3.5 ppm) to confirm complete chlorination .
  • Stability Testing :
    • Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity for 7 days. Degradation >5% indicates poor stability, necessitating improved desiccation .

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer:

  • Electrophilicity : The trifluoromethoxy group enhances electrophilicity at the sulfur center compared to methyl or methoxy analogs, enabling faster reactions with amines and alcohols .
  • Steric Effects : The pyridine ring’s ortho-substitution pattern may hinder bulkier nucleophiles (e.g., tert-butanol), requiring polar aprotic solvents like DMF to reduce steric hindrance .
  • Comparative Data : In a study, this compound reacted 1.5× faster with benzylamine than 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride under identical conditions .

Q. What strategies can be employed to resolve contradictions in reported biological activities of derivatives synthesized from this compound?

Methodological Answer:

  • Structural Confirmation : Use X-ray crystallography or 2D NMR to verify the regiochemistry of derivatives, as misassignment of substitution patterns can lead to erroneous bioactivity claims .
  • Dose-Response Studies : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify true IC₅₀ values, as impurities from incomplete synthesis may skew low-dose activity .
  • Cell Line Validation : Compare results across multiple cancer cell lines (e.g., MCF-7, HeLa) to rule out cell-specific artifacts .

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